molecular formula C16H28O3 B1345487 Dodecylsuccinic anhydride CAS No. 2561-85-5

Dodecylsuccinic anhydride

Cat. No.: B1345487
CAS No.: 2561-85-5
M. Wt: 268.39 g/mol
InChI Key: YAXXOCZAXKLLCV-UHFFFAOYSA-N
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Description

Dodecylsuccinic anhydride is a long-chained aliphatic anhydride composed of a dodecyl (C12) chain attached to a succinic acid backbone. This compound is widely used in various industrial applications due to its ability to undergo esterification, amidation, and ring-opening reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dodecylsuccinic anhydride can be synthesized through the reaction of maleic anhydride with dodecene. The reaction typically occurs at elevated temperatures, around 200°C, in the presence of a catalyst . The process involves the addition of the dodecene to the maleic anhydride, forming the this compound.

Industrial Production Methods

Industrial production of this compound often involves the use of continuous reactors to maintain consistent reaction conditions and high yields. The reaction mixture is then purified through distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Hydrolysis and Water Reactivity

DDSA undergoes hydrolysis in aqueous environments, forming dodecenylsuccinic acid (DDSA-acid). This reaction is critical in industrial applications where controlled hydrolysis impacts material stability .

Reaction Mechanism :DDSA+H2ODodecenylsuccinic acid DDSA acid \text{DDSA}+\text{H}_2\text{O}\rightarrow \text{Dodecenylsuccinic acid DDSA acid }Key Findings :

  • Hydrolysis is accelerated in alkaline conditions, leading to rapid degradation in paper-sizing applications .
  • Addition of salts (e.g., sodium fluoride) in emulsification processes reduces hydrolysis rates, preserving DDSA’s sizing efficiency for up to 5 hours .
  • Hydrolysis products exhibit reduced hydrophobicity, affecting interfacial properties in Pickering emulsions .

Esterification and Amidation

DDSA reacts with hydroxyl and amino groups, forming esters or amides. These reactions are exploited to modify biopolymers and synthetic materials.

Example Reactions :

  • With polysaccharides : Starch OH+DDSAStarch O CO CH2 2C12H23+H+\text{Starch OH}+\text{DDSA}\rightarrow \text{Starch O CO CH}_2\text{ }_2-\text{C}_{12}\text{H}_{23}+\text{H}^+
    • Degree of substitution (DS) up to 10.25% achieved for gum karaya derivatives .
    • Modified starches show enhanced hydrophobicity, useful in biodegradable packaging .
  • With collagen :
    • Esterification decreases water absorption from 5.2 g/g (native collagen) to 1.9 g/g (DDSA-collagen) .
    • Hydrophobic interactions from DDSA chains impart antimicrobial activity against S. aureus and P. aeruginosa .

Table 1: Esterification Efficiency with Varying DDSA Concentrations

SubstrateDDSA (wt%)Degree of Substitution (%)Application
Gum karaya1210.25Hydrogels, antimicrobials
Corn starch107.8Food coatings
Collagen86.2Wound dressings

Epoxy Curing Reactions

DDSA acts as a cross-linking agent for epoxy resins, forming thermosetting polymers via anhydride-epoxide reactions.

Reaction Mechanism :Epoxide+DDSAcatalystPolyester Network\text{Epoxide}+\text{DDSA}\xrightarrow{\text{catalyst}}\text{Polyester Network}Catalyst Effects :

  • Benzyldimethylamine (BDMA) reduces gelation time and enhances thermal stability .
  • Uncatalyzed systems require higher curing temperatures (160°C vs. 100°C) .

Table 2: Thermal Properties of DDSA-Cured Epoxy Systems

DDSA (phr)CatalystGlass Transition Temp. (°C)Post-Cure Stability (hr)
84BDMA82200
100None7124
134BDMA85200

Mechanism of Action

Dodecylsuccinic anhydride exerts its effects primarily through its ability to react with nucleophiles. The anhydride group is highly reactive and can form covalent bonds with hydroxyl, amino, and other nucleophilic groups. This reactivity allows it to modify the properties of various substrates, such as proteins, polysaccharides, and synthetic polymers .

Comparison with Similar Compounds

Biological Activity

Dodecylsuccinic anhydride (DDSA) is a cyclic anhydride that has garnered attention in various fields, particularly in biomedical applications due to its unique properties. This article explores the biological activity of DDSA, focusing on its antimicrobial properties, modifications for drug delivery, and interactions with biological materials.

DDSA is known for its ability to modify natural polymers such as collagen and chitosan. These modifications enhance the hydrophobicity and mechanical properties of these biopolymers, making them suitable for applications in drug delivery systems and wound dressings. The chemical structure of DDSA allows it to react with functional groups present in proteins and polysaccharides, thus altering their physical properties.

Table 1: Properties of DDSA-Modified Polymers

Polymer TypeModification TypeKey Properties Enhanced
CollagenDDSA ModificationIncreased hydrophobicity, antimicrobial activity
ChitosanDDSA ModificationImproved mechanical strength, sustained drug release
Gum KarayaDDSA DerivativesAntibacterial properties against E. coli and P. aeruginosa

Antimicrobial Activity

Research has demonstrated that DDSA-modified materials exhibit significant antimicrobial activity. For instance, DDSA-collagen hydrogels have shown sustained antibacterial effects against Staphylococcus aureus and Pseudomonas aeruginosa. The mechanism behind this activity is attributed to the hydrophobic interactions between DDSA chains and bacterial cell walls, which disrupts their integrity.

Case Study: DDSA-Collagen Hydrogels

In a study involving DDSA-modified collagen hydrogels:

  • Antimicrobial Testing : The hydrogels were tested against S. aureus and P. aeruginosa. Results indicated a stronger antimicrobial effect against S. aureus.
  • Viability Studies : Cell viability decreased with increasing concentrations of DDSA, significantly affecting cell adhesion at concentrations above 12% .
  • Release Profiles : When loaded with simvastatin, the DDSA-collagen hydrogels exhibited a controlled release profile, showing a lower release rate compared to unmodified collagen .

Drug Delivery Systems

DDSA's ability to modify polymers extends to enhancing drug delivery systems. For example, thymol-loaded DDSA-chitosan hydrogels demonstrated improved release profiles and maintained antimicrobial activity over extended periods. In vivo studies indicated that these hydrogels could effectively deliver drugs locally while minimizing cytotoxic effects compared to conventional chitosan formulations.

Table 2: Comparison of Drug Release Profiles

Hydrogel TypeInitial Burst Release (%)Sustained Release Over 72 Hours (%)
Collagen3351
DDSA-Collagen3745
Thymol-Loaded DDSA-ChitosanNot specifiedEffective for 5 days

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing DDSA with high purity, and how can its identity be verified experimentally?

  • Methodological Answer : DDSA synthesis typically involves the reaction of dodecenylsuccinic acid with an acylating agent. To ensure high purity (>95%), use vacuum distillation or recrystallization in non-polar solvents. Characterization should include:

  • Nuclear Magnetic Resonance (NMR) : Analyze 1^1H and 13^{13}C spectra for characteristic peaks (e.g., anhydride carbonyl groups at ~170–180 ppm) .
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Confirm anhydride C=O stretching vibrations at ~1850 cm1^{-1} and ~1775 cm1^{-1} .
  • Elemental Analysis : Verify carbon/hydrogen ratios align with theoretical values (C16_{16}H26_{26}O3_3) .
  • Safety : Handle in a fume hood due to potential respiratory irritancy; refer to safety data sheets (SDS) for PPE requirements .
Characterization Method Key Parameters Reference
NMRδ 1.25 (dodecyl chain), δ 2.6–3.1 (succinic protons)
FTIRPeaks at 1850 cm1^{-1} and 1775 cm1^{-1}

Q. How can researchers optimize DDSA’s stability during storage for long-term experiments?

  • Methodological Answer : DDSA is hygroscopic and prone to hydrolysis. Store under anhydrous conditions (argon/nitrogen atmosphere) in sealed containers at 4°C. Monitor purity via periodic FTIR to detect hydrolyzed carboxylic acid peaks (~1700 cm1^{-1}) .

Q. What analytical techniques are critical for quantifying DDSA in reaction mixtures?

  • Methodological Answer : Use High-Performance Liquid Chromatography (HPLC) with a C18 column and UV detection at 210 nm. Calibrate with standards of known concentrations. For complex matrices, employ Gas Chromatography-Mass Spectrometry (GC-MS) to distinguish DDSA from byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for DDSA in epoxy curing systems?

  • Methodological Answer : Discrepancies often arise from variations in:

  • Catalyst selection : Tertiary amines vs. imidazoles alter curing kinetics.
  • Stoichiometry : Excess DDSA may lead to unreacted anhydride, skewing mechanical property measurements .
  • Characterization rigor : Use Differential Scanning Calorimetry (DSC) to compare glass transition temperatures (TgT_g) and curing exotherms across studies. Replicate protocols exactly, including pre-drying steps for epoxy resins .

Q. What advanced techniques can elucidate DDSA’s role in crosslinking biodegradable polymers?

  • Methodological Answer :

  • Rheology : Monitor viscosity changes during crosslinking to determine gel points.
  • Solid-State NMR : Probe anhydride ring-opening and ester bond formation in polymer matrices.
  • X-ray Photoelectron Spectroscopy (XPS) : Validate surface functionalization efficiency .
  • Statistical Design : Apply factorial experiments to isolate the impact of DDSA concentration vs. curing temperature .

Q. How can computational modeling guide the design of DDSA-derived surfactants with tailored hydrophile-lipophile balance (HLB)?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Predict self-assembly behavior in aqueous solutions.
  • Quantitative Structure-Property Relationship (QSPR) : Correlate alkyl chain length with critical micelle concentration (CMC).
  • Experimental Validation : Compare simulated HLB values with experimental pendant drop tensiometry results .

Q. Data Contradiction Analysis

  • Case Study : Conflicting reports on DDSA’s solubility in polar solvents may stem from:
    • Purity discrepancies : Commercial samples vary (e.g., 95% vs. 98% purity) .
    • Temperature dependence : Solubility in ethanol increases from 20°C to 50°C.
    • Analytical thresholds : UV-Vis detection limits may miss trace impurities.

Properties

IUPAC Name

3-dodecyloxolane-2,5-dione
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InChI

InChI=1S/C16H28O3/c1-2-3-4-5-6-7-8-9-10-11-12-14-13-15(17)19-16(14)18/h14H,2-13H2,1H3
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InChI Key

YAXXOCZAXKLLCV-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCC1CC(=O)OC1=O
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Molecular Formula

C16H28O3
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DSSTOX Substance ID

DTXSID40862987
Record name 3-Dodecyldihydro-2,5-furandione
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Molecular Weight

268.39 g/mol
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Physical Description

Solid; [MSDSonline]
Record name Dodecylsuccinic anhydride
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CAS No.

2561-85-5
Record name Dodecylsuccinic anhydride
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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